Cas no 1805482-32-9 (6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile)

6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile is a fluorinated pyridine derivative with a difluoromethyl group at the 6-position and an iodine substituent at the 4-position, enhancing its reactivity in cross-coupling reactions. The presence of both fluorine and iodine atoms makes it a versatile intermediate for pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura and other palladium-catalyzed transformations. The acetonitrile moiety further extends its utility as a precursor for heterocyclic modifications. Its structural features contribute to high selectivity and stability in synthetic applications, making it valuable for constructing complex molecules in medicinal chemistry and material science.
6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile structure
1805482-32-9 structure
Product name:6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile
CAS No:1805482-32-9
MF:C8H4F3IN2
MW:312.030444145203
CID:4882185

6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile
    • Inchi: 1S/C8H4F3IN2/c9-7(10)6-3-5(12)4(1-2-13)8(11)14-6/h3,7H,1H2
    • InChI Key: NTNYFBKMCNBYJW-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=NC(=C1CC#N)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 2.2
  • Topological Polar Surface Area: 36.7

6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029035935-250mg
6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile
1805482-32-9 95%
250mg
$999.60 2022-04-01
Alichem
A029035935-500mg
6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile
1805482-32-9 95%
500mg
$1,701.85 2022-04-01
Alichem
A029035935-1g
6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile
1805482-32-9 95%
1g
$3,184.50 2022-04-01

6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile Related Literature

Additional information on 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile

Introduction to 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile (CAS No. 1805482-32-9)

6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile, with the CAS number 1805482-32-9, is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound belongs to the class of halogenated pyridines, which are known for their biological activities and synthetic utility.

The molecular formula of 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile is C10H6F3IN2, and its molecular weight is approximately 307.06 g/mol. The presence of difluoromethyl, fluoro, and iodo substituents on the pyridine ring imparts distinct chemical properties to this compound, making it a valuable building block in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile has shown promise as a precursor for the development of novel therapeutic agents. Recent studies have highlighted its potential in the synthesis of compounds with anti-cancer, anti-inflammatory, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a series of pyridine-based inhibitors targeting specific enzymes involved in cancer progression.

The synthetic versatility of 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile is another factor contributing to its significance. The iodo group can be readily functionalized through various chemical reactions, such as Suzuki coupling, Stille coupling, and Sonogashira coupling, allowing for the introduction of diverse substituents on the pyridine ring. This flexibility makes it an attractive starting material for combinatorial chemistry approaches aimed at generating large libraries of structurally diverse compounds for high-throughput screening.

In addition to its role in drug discovery, 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile has also found applications in materials science. The presence of fluorinated groups imparts unique electronic and optical properties to materials derived from this compound. For example, a 2020 study published in Advanced Materials explored the use of fluorinated pyridines as building blocks for the synthesis of luminescent materials with potential applications in organic light-emitting diodes (OLEDs) and sensors.

The physical and chemical properties of 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile have been extensively characterized. It is a solid at room temperature with a melting point ranging from 155°C to 157°C. The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, making it suitable for various synthetic transformations.

Safety considerations are crucial when handling 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile. While it is not classified as a hazardous material under current regulations, proper safety protocols should be followed during its synthesis and use. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in a well-ventilated area or fume hood.

In conclusion, 6-(Difluoromethyl)-2-fluoro-4-iodopyridine-3-acetonitrile (CAS No. 1805482-32-9) is a multifaceted compound with significant potential in medicinal chemistry, drug discovery, and materials science. Its unique chemical structure and synthetic versatility make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge.

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